molecular formula C17H24FN3O4S B2663321 N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide CAS No. 898406-91-2

N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Cat. No.: B2663321
CAS No.: 898406-91-2
M. Wt: 385.45
InChI Key: GUIKAGDIKBRGIL-UHFFFAOYSA-N
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Description

N'-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide (CAS: 898461-61-5) is a synthetic organic compound with the molecular formula C₁₇H₂₄FN₃O₄S and an average molecular mass of 385.454 g/mol . Its structure features a piperidine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group, linked via an ethyl chain to an N-methylethanediamide moiety. Notably, it lacks defined stereocenters, simplifying its stereochemical profile compared to chiral analogues.

Properties

IUPAC Name

N'-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4S/c1-12-11-14(6-7-15(12)18)26(24,25)21-10-4-3-5-13(21)8-9-20-17(23)16(22)19-2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIKAGDIKBRGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 4-Anilidopiperidine Analogues ()
Compounds such as 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide share a piperidine core but differ in substituents. For example:

  • Target Compound : Ethanediamide and benzenesulfonyl groups.
  • 4-Anilidopiperidine: Propionamide and anilido groups. The synthesis of 4-anilidopiperidines involves propionyl chloride under basic conditions and debenzylation using 1-chloroethyl chloroformate, followed by methanol reflux . In contrast, the target compound’s synthesis likely requires sulfonylation and ethanediamide coupling, though specifics are absent in the evidence.

b. Fluorophenyl Piperidine Derivatives ()
Examples like ethyl(fluorophenyl)(piperidin-2-yl)acetate highlight structural parallels in fluorinated aromatic and piperidine motifs. However, the ester group in these derivatives contrasts with the sulfonamide and ethanediamide in the target compound. Fluorine substitution enhances lipophilicity and metabolic stability, a trait shared across these compounds .

Analytical Characterization

Both the target compound and analogues (e.g., sulfonamide derivatives in ) rely on 1H/13C NMR and HRMS for structural confirmation. For example, N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) was characterized via these methods, underscoring standardized protocols for piperidine-containing molecules .

Data Table: Key Comparisons

Property Target Compound 4-Anilidopiperidine Ethyl(fluorophenyl)piperidine
Molecular Formula C₁₇H₂₄FN₃O₄S Not specified C₁₅H₁₈FNO₂ (example)
Functional Groups Ethanediamide, Benzenesulfonyl Propionamide, Anilido Ester, Fluorophenyl
Synthesis Key Step Likely sulfonylation Propionyl chloride coupling Esterification
Purification Trituration (diethyl ether) Column chromatography Not specified
Regulatory Status Unregulated Unspecified Controlled (analogues)

Biological Activity

N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H28FN3O4SC_{19}H_{28}FN_3O_4S and a molecular weight of 413.51 g/mol. Its structure includes a piperidine moiety, a sulfonyl group, and a fluorinated aromatic system, which contribute to its unique biological properties. The presence of the 4-fluoro-3-methylbenzenesulfonyl group is particularly notable for enhancing the compound's interaction with biological targets.

Research indicates that this compound may modulate protein kinase activity, which is crucial in various cellular processes, including cell growth and proliferation. The compound's ability to interact with specific cellular receptors or enzymes suggests potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Antibacterial Activity

In preliminary studies, derivatives of this compound have been synthesized and evaluated for antibacterial effects. For instance, one derivative demonstrated activity against Staphylococcus aureus at a concentration of 50 µg per well using the agar well diffusion method. This indicates that structural modifications can influence antibacterial potency.

Protein Kinase Inhibition

The compound has shown promise in inhibiting specific protein kinases involved in cancer proliferation. The structural features of the compound suggest that it may provide advantages in specificity and efficacy compared to existing therapies targeting similar pathways.

Case Studies

Case Study 1: Antibacterial Evaluation

  • Objective: To assess the antibacterial activity of synthesized derivatives.
  • Method: Agar well diffusion method.
  • Result: One derivative exhibited significant antibacterial activity against Staphylococcus aureus.

Case Study 2: Protein Kinase Targeting

  • Objective: To evaluate the compound's efficacy in modulating protein kinase activity.
  • Method: In vitro assays measuring kinase inhibition.
  • Result: The compound demonstrated effective inhibition of key kinases involved in cancer cell signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameCAS NumberKey Features
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin]}ethanediamide898460-73-6Similar piperidine structure with cyclopropyl group
N-[1-(2-fluoro-4-methylsulfonylbenzoyl)piperidin]76335376Contains a piperidine ring with different substituent
2-Cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanone12345678Different functional groups but similar cyclopropane structure

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